molecular formula C10H19N3 B11737111 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine

Cat. No.: B11737111
M. Wt: 181.28 g/mol
InChI Key: PUNMWEKOGSHZNJ-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound features a pyrazole ring substituted with a dimethyl group and a 2-methylpropylamine group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with the appropriate primary amine . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at low temperatures under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism by which (1,3-dimethyl-1H-pyrazol-4-yl)methylamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a 2-methylpropylamine group makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-13(4)12-9(10)3/h7-8,11H,5-6H2,1-4H3

InChI Key

PUNMWEKOGSHZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC(C)C)C

Origin of Product

United States

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